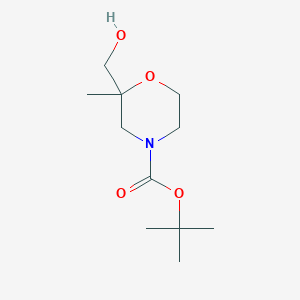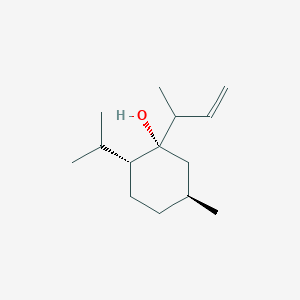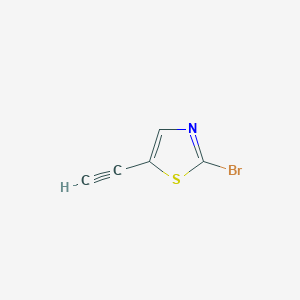
2-Bromo-5-ethynylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethynylthiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 2-position and an ethynyl group at the 5-position. Thiazoles are known for their aromaticity and diverse reactivity, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylthiazole typically involves the bromination of 5-ethynylthiazole. One common method includes the reaction of 5-ethynylthiazole with bromine in an organic solvent under controlled conditions to achieve selective bromination at the 2-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethynylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substitution reactions yield various substituted thiazoles.
- Coupling reactions produce complex thiazole derivatives with extended conjugation or functional groups.
Scientific Research Applications
2-Bromo-5-ethynylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethynylthiazole depends on its specific application. In biological systems, the thiazole ring can interact with various enzymes and receptors, modulating their activity. The bromine and ethynyl groups can further influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
2-Bromo-4-methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Exhibits diverse biological activities.
Uniqueness: 2-Bromo-5-ethynylthiazole is unique due to the presence of both a bromine atom and an ethynyl group on the thiazole ring. This combination imparts distinct reactivity and potential for creating complex molecules with specific properties.
Properties
Molecular Formula |
C5H2BrNS |
|---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
2-bromo-5-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C5H2BrNS/c1-2-4-3-7-5(6)8-4/h1,3H |
InChI Key |
JTGQECUBRHGWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane](/img/structure/B11717573.png)
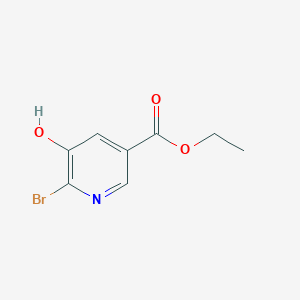

![Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11717603.png)
![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11717608.png)
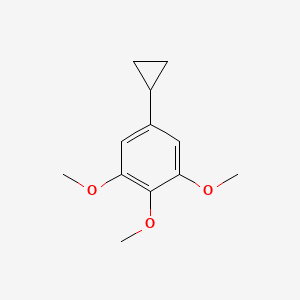
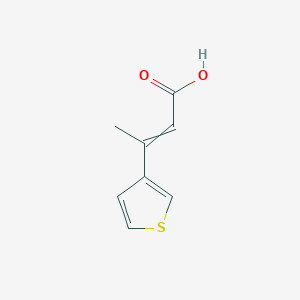
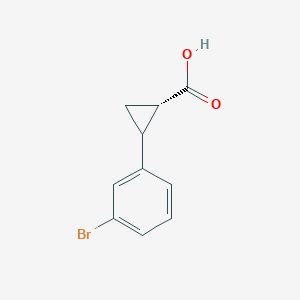
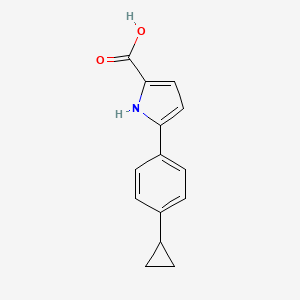


![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)
